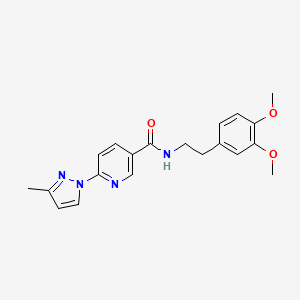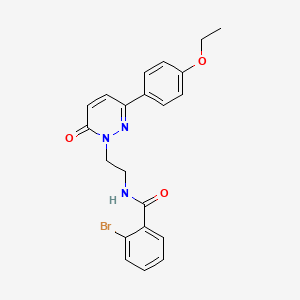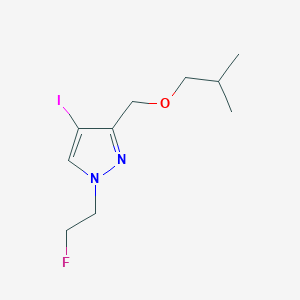
2-(Butylamino)-4-propylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Butylamino)-4-propylpyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, amino acids, which have both amino and carboxylic acid functional groups, are known to be zwitterionic at physiological pH and often crystalline solids .Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : A study focused on the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures reveal the presence of R22(8) motifs involving sulfonate and carboxylate groups, highlighting the role of sulfonic acid groups in mimicking carboxylate anions. This research sheds light on the potential of pyrimidine derivatives for forming specific molecular arrangements and their implications in drug design and molecular recognition (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Chemical Properties
Combinatorial Solution-Phase Synthesis : Another study reported on the combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides. This synthesis pathway, starting from (S)-pyroglutamic acid, demonstrates the versatility and potential of pyrimidine derivatives in generating a library of compounds that could be explored for various biological activities (Malavašič et al., 2007).
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines : Research into the generation and functionalization of 5-pyrimidyllithium species highlighted the stability of these compounds when flanked by electron-withdrawing substituents. This study provides insights into the synthesis of carboxylic acids from pyrimidine derivatives, demonstrating their potential in organic synthesis and the development of new materials or pharmaceuticals (Schlosser, Lefebvre, & Ondi, 2006).
Applications in Material Science and Biology
- Luminescent Lanthanide Frameworks : A study on luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks showcases the role of pyrimidine derivatives in developing materials with potential applications in sensors, light-emitting devices, and other photonic applications. The diverse coordination environments and luminescence tuning offer a glimpse into the versatility of pyrimidine derivatives in material science (Jia et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(butylamino)-4-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-3-5-7-13-12-14-8-9(11(16)17)10(15-12)6-4-2/h8H,3-7H2,1-2H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXOQSUYTDZGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)CCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)-4-propylpyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)quinoxaline](/img/structure/B2637263.png)



![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2637268.png)
![2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol](/img/structure/B2637270.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2637271.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2637272.png)

![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)



![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide](/img/structure/B2637286.png)